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Compound of Interest

Compound Name: Methyl 2-methylpentanoate

Cat. No.: B1584356

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl
2-methylpentanoate (C7H1402), a common fatty acid ester.[1] Intended for researchers,
scientists, and professionals in drug development and chemical analysis, this document offers
a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The interpretation of this data is crucial for the unequivocal
identification, purity assessment, and structural elucidation of this compound.

Introduction to Methyl 2-methylpentanoate

Methyl 2-methylpentanoate, also known as Methyl 2-methylvalerate, is an organic compound
with the molecular formula C7H1402 and a molecular weight of 130.18 g/mol .[2] It is an ester
derived from 2-methylpentanoic acid and methanol.[3] Characterized by a fruity odor, it finds
applications in the flavor and fragrance industries.[3][4] A comprehensive understanding of its
spectroscopic signature is fundamental for quality control and research applications. This guide
will delve into the core spectroscopic techniques used to characterize this molecule.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of Methyl 2-methylpentanoate is
essential for interpreting its spectroscopic data. The molecule's structure, including the different
types of protons and carbons, is the basis for the signals observed in NMR, the vibrational
modes detected in IR, and the fragmentation patterns seen in MS.
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Caption: Molecular structure of Methyl 2-methylpentanoate with atom numbering for NMR
correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Methyl 2-methylpentanoate, both *H and 3C NMR provide distinct and
complementary information.

'H NMR Spectroscopy

The *H NMR spectrum of Methyl 2-methylpentanoate, typically run in deuterated chloroform
(CDCIs), reveals the number of different types of protons, their chemical environment, their
integration (ratio), and their coupling to neighboring protons.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: A small amount of Methyl 2-methylpentanoate (approximately 5-10
mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

 Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

e Acquisition Parameters: A standard proton experiment is run with a sufficient number of
scans to achieve a good signal-to-noise ratio.

e Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm.

1H NMR Data Summary
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Assignment Chemical Shift Multiplicity Integration
(ppm)
H® (O-CHs) ~3.67 Singlet 3H
H2 (CH) ~2.46 Multiplet 1H
H3 (CH-2) ~1.64 Multiplet 2H
H* (CH-2) ~1.39 Multiplet 2H
Ha (a-CHs) ~1.14 Doublet 3H
H> (CHs3) ~0.91 Triplet 3H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent
and the spectrometer's field strength. The data presented is a representative example.[5]

Interpretation of the *H NMR Spectrum

e O-CHs (H®): The singlet at ~3.67 ppm corresponds to the three protons of the methoxy
group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The
singlet multiplicity indicates no adjacent protons to couple with.

e CH (H?): The multiplet around ~2.46 ppm is assigned to the single proton at the chiral center
(C?). It is coupled to the protons on C3, C4, and the a-methyl group, resulting in a complex
splitting pattern.

e CH:z groups (H3 and H#): The multiplets at ~1.64 ppm and ~1.39 ppm are assigned to the two
methylene groups in the pentanoate chain. Their signals overlap and show complex splitting
due to coupling with each other and with the protons on C2 and C>.

e 0-CHs (Ha): The doublet at ~1.14 ppm is characteristic of the methyl group attached to the
chiral center (C2). It is split into a doublet by the single proton on C2.

e CHs (H%): The triplet at ~0.91 ppm corresponds to the terminal methyl group of the pentyl
chain. It is split into a triplet by the two adjacent protons of the H* methylene group.

3C NMR Spectroscopy
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The 13C NMR spectrum provides information about the different carbon environments in the
molecule.

Experimental Protocol: 33C NMR Spectroscopy

Sample Preparation: The same sample prepared for tH NMR can be used.

e Instrumentation: The spectrum is acquired on a 100 MHz (for a 400 MHz *H instrument)
NMR spectrometer.

e Acquisition Parameters: A standard proton-decoupled 3C experiment (e.g., PENDANT or
DEPT) is run to simplify the spectrum and provide information on the number of attached
protons.

e Processing: Similar to *H NMR, the FID is Fourier transformed, phased, and baseline
corrected. Chemical shifts are referenced to the CDCIs solvent peak (6 = 77.16 ppm) or TMS
(0.00 ppm).

13C NMR Data Summary

While a specific, fully assigned 3C NMR spectrum from the search results is not available,
based on typical chemical shifts for similar structures, the following assignments can be

predicted:

Assignment Predicted Chemical Shift (ppm)
C=0 (Carbonyl) ~175-178

O-CHs (C5) ~51-52

CH (C?) ~40-42

CH:z (C?) ~34-36

CH: (C%) ~20-22

0-CHs (Ca) ~16-18

CHs (C9) ~13-15
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Interpretation of the 13C NMR Spectrum

e Carbonyl Carbon (C=0): The ester carbonyl carbon is the most downfield signal due to the
strong deshielding effect of the double-bonded oxygen.

e Methoxy Carbon (C®): The carbon of the methoxy group appears around 51-52 ppm,
influenced by the attached oxygen.

o Alkyl Carbons (C?, C3, C4, Ca, C°): The remaining signals in the upfield region correspond to
the carbons of the alkyl chain. The chemical shifts are influenced by their position relative to
the electron-withdrawing ester group and by branching.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A drop of neat Methyl 2-methylpentanoate liquid is placed on the
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be
prepared between two salt plates (e.g., NaCl or KBr).

¢ Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Acquisition Parameters: The spectrum is typically scanned over the range of 4000-400 cm~1.
A background spectrum is recorded first and automatically subtracted from the sample
spectrum.

e Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum (transmittance or absorbance vs. wavenumber).

Key IR Absorption Bands

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1584356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~2960-2870 Strong C-H stretching (alkane)
~1735-1740 Strong C=0 stretching (ester)
~1465 Medium C-H bending (CHz2 and CHs)
~1380 Medium C-H bending (CHs)
~1250-1150 Strong C-O stretching (ester)

Interpretation of the IR Spectrum

e C-H Stretching: The strong absorptions just below 3000 cm~* are characteristic of the

stretching vibrations of the C-H bonds in the methyl and methylene groups.

e C=0 Stretching: The most prominent peak in the spectrum is the strong absorption around

1735-1740 cm~1, which is indicative of the carbonyl (C=0) group of the ester.

¢ C-O Stretching: The strong absorptions in the fingerprint region, between 1250 and 1150

cm~1, correspond to the C-O single bond stretching vibrations of the ester functionality.

e C-H Bending: The medium intensity bands around 1465 cm~1 and 1380 cm~! are due to the

bending (scissoring and symmetric) vibrations of the C-H bonds in the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

» Sample Introduction: A dilute solution of Methyl 2-methylpentanoate in a volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation and purification.

« lonization: Electron lonization (El) at 70 eV is a common method for this type of compound.
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector.

Mass Spectrometry Data Summary

m/z Relative Intensity Assignment

130 Low [M]* (Molecular lon)

101 High [M - C2Hs]*

88 Base Peak McLafferty Rearrangement
Product

74 Moderate [CH30C(=0O)CH(CHS3)]*

57 High [CaHo]* (Butyl Cation)

43 High [CsH7]* (Propyl Cation)

Note: Relative intensities can vary between instruments.[2][5]
Interpretation of the Mass Spectrum

e Molecular lon ([M]*): The peak at m/z 130 corresponds to the intact molecular ion,
confirming the molecular weight of the compound.[2]

o McLafferty Rearrangement: The base peak at m/z 88 is a classic fragmentation for esters
with a y-hydrogen. It results from a McLafferty rearrangement, a characteristic fragmentation
pathway.

o Alpha-Cleavage: The peak at m/z 101 is due to the loss of an ethyl radical (*CzHs) from the
molecular ion. Another significant alpha-cleavage results in the formation of the ion at m/z
74.

o Alkyl Fragmentation: The peaks at m/z 57 and 43 are characteristic fragments of the alkyl
chain.
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Caption: Key fragmentation pathways of Methyl 2-methylpentanoate in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of Methyl 2-methylpentanoate. *H and 3C NMR elucidate the detailed
carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester functional
group, and mass spectrometry determines the molecular weight and provides structural
information through characteristic fragmentation patterns. This guide serves as a valuable
resource for scientists and researchers, offering the foundational spectroscopic data and its
interpretation for the confident identification and analysis of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Showing Compound Methyl (x)-2-methylpentanoate (FDB015095) - FooDB [foodb.ca]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1584356?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584356?utm_src=pdf-body
https://www.benchchem.com/product/b1584356?utm_src=pdf-body
https://www.benchchem.com/product/b1584356?utm_src=pdf-custom-synthesis
https://foodb.ca/compounds/FDB015095
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. Methyl 2-methylpentanoate | C7H1402 | CID 519890 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. CAS 2177-77-7: Methyl 2-methylpentanoate | CymitQuimica [cymitquimica.com]

4. methyl 2-methyl valerate [thegoodscentscompany.com]

5. METHYL 2-METHYLPENTANOATE(2177-77-7) 1H NMR [m.chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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